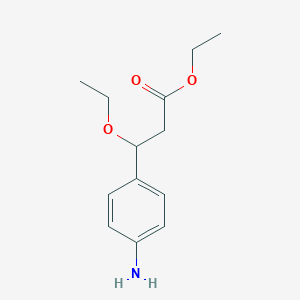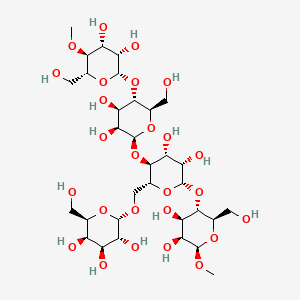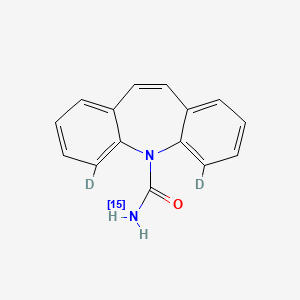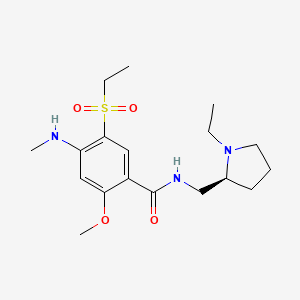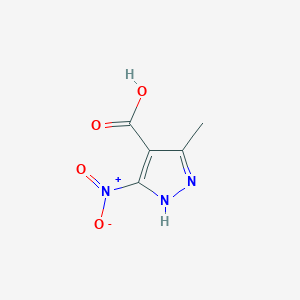![molecular formula C9H10N2NaO3+ B13845505 Sodium;2-[(4-aminobenzoyl)amino]acetic acid](/img/structure/B13845505.png)
Sodium;2-[(4-aminobenzoyl)amino]acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of sodium;2-[(4-aminobenzoyl)amino]acetic acid typically involves the reaction of 4-aminobenzoic acid with glycine in the presence of a coupling agent. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The sodium salt is then obtained by neutralizing the resulting acid with sodium hydroxide .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The final product is often purified through crystallization or other separation techniques .
化学反応の分析
Types of Reactions
Sodium;2-[(4-aminobenzoyl)amino]acetic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro compounds.
Reduction: The compound can be reduced to form amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often use reagents like halogens and nitrating agents.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Amines and other reduced forms.
Substitution: Various substituted aromatic compounds.
科学的研究の応用
Sodium;2-[(4-aminobenzoyl)amino]acetic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Employed in studies related to renal function and plasma flow.
Medicine: Utilized as a diagnostic agent to measure renal plasma flow and excretory capacity.
Industry: Used in the production of various pharmaceuticals and diagnostic agents
作用機序
The primary mechanism of action of sodium;2-[(4-aminobenzoyl)amino]acetic acid involves its role as a diagnostic agent. It is administered to patients, and its excretion rate is measured to assess renal function. The compound is filtered by the kidneys and excreted in the urine, allowing for the measurement of renal plasma flow and excretory capacity .
類似化合物との比較
Sodium;2-[(4-aminobenzoyl)amino]acetic acid is unique due to its specific application in renal diagnostics. Similar compounds include:
Para-aminobenzoic acid (PABA): Used in the synthesis of folate and other pharmaceuticals.
Aminohippuric acid: Similar diagnostic applications but different molecular structure.
4-Aminosalicylic acid: Used in the treatment of tuberculosis
These compounds share some chemical properties but differ in their specific applications and molecular structures, highlighting the uniqueness of this compound in renal diagnostics .
特性
分子式 |
C9H10N2NaO3+ |
|---|---|
分子量 |
217.18 g/mol |
IUPAC名 |
sodium;2-[(4-aminobenzoyl)amino]acetic acid |
InChI |
InChI=1S/C9H10N2O3.Na/c10-7-3-1-6(2-4-7)9(14)11-5-8(12)13;/h1-4H,5,10H2,(H,11,14)(H,12,13);/q;+1 |
InChIキー |
UNZMYCAEMNVPHX-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1C(=O)NCC(=O)O)N.[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


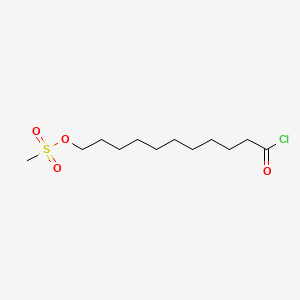
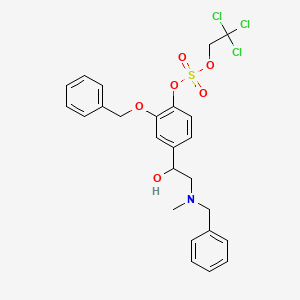
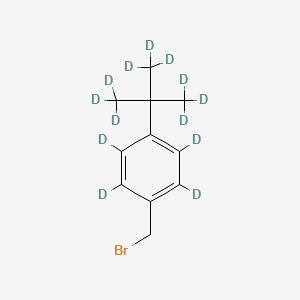
![5-Hydroxy-4-[(methoxycarbonyl)amino]-pentanoic Acid Ethyl Ester](/img/structure/B13845445.png)
![Methyl 4-{[(5-chloro-2-thienyl)-carbonyl]amino}thiophene-3-carboxylate](/img/structure/B13845447.png)

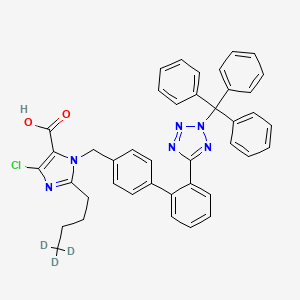
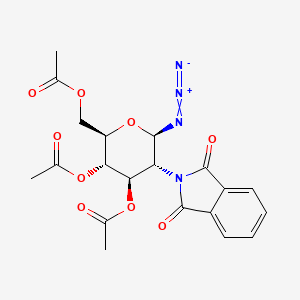
![(Z)-3-[4-[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]prop-2-enoic acid](/img/structure/B13845477.png)
